decaoleic acid, decaester with decaglycerol
Description
Nomenclature and Synonyms
Decaoleic acid, decaester with decaglycerol represents a complex chemical entity with an extensive nomenclature system reflecting its structural complexity and diverse commercial applications. The primary Chemical Abstracts Service registry number for this compound is 11094-60-3, which serves as the definitive identifier in chemical databases and regulatory documentation. This registration number has undergone several revisions, with deprecated numbers including 9049-09-6, 79586-40-6, and 80147-63-3, indicating the evolving understanding of the compound's chemical identity and purification standards.
The systematic chemical name according to the International Union of Pure and Applied Chemistry convention is 9-Octadecenoic acid (9Z)-, decaester with decaglycerol, which precisely describes the stereochemistry and structural arrangement of the molecule. Alternative systematic nomenclature includes 9-Octadecenoic acid (9Z)-, decaester with decaglycerol and oleic acid, decaester with decaglycerol, both of which emphasize the oleic acid component of the structure. The European Community number 234-316-7 serves as the regulatory identifier within European Union chemical legislation.
Commercial and trade nomenclature varies significantly across manufacturers and applications. The International Nomenclature of Cosmetic Ingredients designation Polyglyceryl-10 Decaoleate is widely used in cosmetic and personal care formulations. Industrial trade names include Caprol 10G10O, Drewpol 10-10O, Nikkol Decaglyn 10-O, and Polyaldo DGDO, each representing specific manufacturing processes or purity grades. The United States Food and Drug Administration Unique Ingredient Identifier NJR3XZA3NW provides regulatory traceability for pharmaceutical and food applications.
Properties
CAS No. |
11094-60-3 |
|---|---|
Molecular Formula |
C210H382O31 |
Origin of Product |
United States |
Preparation Methods
Catalytic System and Reaction Conditions
Polymerization occurs under high-temperature, pressurized conditions using a combined catalyst A composed of:
| Component | Weight Percentage | Role |
|---|---|---|
| NaOH | 5–55% | Initiates glycerol dehydration |
| KOH | 5–55% | Accelerates polycondensation |
| MgO | 5–15% | Stabilizes intermediates |
| Al₂O₃ | 5–25% | Enhances thermal stability |
Optimal Parameters :
Under these conditions, glycerol undergoes dehydration and etherification, forming a decaglycerol mixture with minimal byproducts. The catalyst’s alkaline components (NaOH/KOH) drive polycondensation, while MgO and Al₂O₃ prevent side reactions like oxidation.
Step 2: Esterification of Decaglycerol with Oleic Acid
Catalyst Composition and Stoichiometry
Esterification employs a combined catalyst B with adjusted alkali ratios to favor monoester formation:
| Component | Weight Percentage | Role |
|---|---|---|
| NaOH | 5–35% | Neutralizes fatty acids |
| KOH | 25–85% | Promotes ester bond formation |
| MgO | 5–15% | Reduces soap formation |
| Al₂O₃ | 5–25% | Improves product stability |
Reaction Parameters :
The esterification proceeds via nucleophilic acyl substitution, where the alkoxide ion from decaglycerol attacks the carbonyl carbon of oleic acid. Catalyst B’s high KOH content ensures rapid deprotonation of hydroxyl groups, while MgO/Al₂O₃ mitigates undesired dimerization.
Industrial-Scale Process Optimization
Yield and Purity Enhancements
Patented methodologies report 89% conversion efficiency and 95% product purity after purification. Key optimizations include:
-
Catalyst Reusability : Alkali-metal oxides (MgO, Al₂O₃) remain active for multiple batches, reducing costs.
-
Pressure Control : Maintaining ~0.12 MPa minimizes volatile byproduct formation.
-
Post-Reaction Purification : Vacuum distillation removes unreacted oleic acid and glycerol oligomers.
Comparative Analysis of Catalyst Formulations
The table below contrasts catalyst compositions for polymerization (A) and esterification (B):
| Parameter | Catalyst A | Catalyst B |
|---|---|---|
| NaOH | 25% | 25% |
| KOH | 45% | 45% |
| MgO | 10% | 10% |
| Al₂O₃ | 20% | 20% |
| Application | Polymerization | Esterification |
Identical component ratios simplify catalyst preparation while ensuring compatibility between steps.
Challenges and Regulatory Considerations
Byproduct Management
Chemical Reactions Analysis
Types of Reactions
Decaoleic acid, decaester with decaglycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the ester groups, potentially leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce alcohols .
Scientific Research Applications
Decaoleic acid, decaester with decaglycerol has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Mechanism of Action
The mechanism of action of decaoleic acid, decaester with decaglycerol involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable mixtures of oil and water. This property is particularly useful in formulations where uniform distribution of ingredients is essential .
Comparison with Similar Compounds
Comparison with Similar Polyglycerol Esters
Degree of Esterification: Monoester vs. Decaester
Decaglycerol Monoesters (e.g., decaglycerol monooleate, monolaurate):
- Structure : Single fatty acid (e.g., oleic acid, lauric acid) attached to decaglycerol.
- Hydrolysis: Enzymatic hydrolysis in vitro: 89% for decaglycerol monooleate, compared to 92% for decaglycerol decaoleate . Lower hydrolysis rates for esters with saturated fatty acids (e.g., 21% for decaglycerol monoeicosanoate (C20:0)) .
- Absorption and Metabolism: Decaglycerol absorption: ~40% in rats, excreted unchanged in urine . Fatty acid absorption: >95% for oleic acid (C18:1), metabolized to CO2; saturated fatty acids (e.g., eicosanoic acid) show lower absorption .
Decaglycerol Decaoleate :
- Hydrolysis: Higher hydrolysis efficiency (92%) compared to monoesters, likely due to structural accessibility of ester bonds .
- No evidence of bioaccumulation or toxicity at regulatory-approved doses .
Table 1: Hydrolysis and Absorption Profiles
| Compound | Hydrolysis (%) | Decaglycerol Absorption (%) | Fatty Acid Absorption (%) |
|---|---|---|---|
| Decaglycerol monooleate | 89 | 40 | >95 (C18:1) |
| Decaglycerol decaoleate | 92 | 40 | >95 (C18:1) |
| Decaglycerol monoeicosanoate | 21 | 40 | <50 (C20:0) |
Fatty Acid Chain Length Variation
Decaglycerol esters with different fatty acids exhibit distinct functional properties:
- C10 (Decanoic acid): Surface Tension: 26.5 mN/m (optimal foamability) .
- C12 (Lauric acid): Emulsification: Used in O/W emulsions (e.g., ML-750/Decaglyceryl monolaurate) with HLB ~12.9 .
- C14 (Myristic acid) :
- C18:1 (Oleic acid) :
Table 2: Functional Properties by Fatty Acid Chain
Comparison with Other Polyglycerol Esters
Polyglycerol Polyricinoleate (PGPR, E 476) :
- Structure: Ricinoleic acid esters of polyglycerol.
- Hydrolysis : Rapidly hydrolyzed in the gut, with polyglycerols excreted unchanged in feces .
- Application : Chocolate production (viscosity reduction).
Triglycerol Monooleate :
- Hydrolysis : 97% in vitro, higher absorption of polyglycerol (>90%) compared to decaglycerol esters .
Key Difference : Decaglycerol esters exhibit lower polyglycerol absorption (40%) than shorter-chain polyglycerols (e.g., di-/triglycerols >90%) due to molecular size .
Industrial and Regulatory Considerations
- Safety : Decaglycerol esters are generally recognized as safe (GRAS) within established ADI limits (25 mg/kg bw/day) .
- Stability in Formulations: Decaglycerol decaoleate provides long-term stability in high-fat systems. Monoesters (e.g., DGMO) improve bioaccessibility but may require stabilizers for droplet integrity .
Biological Activity
Decaoleic acid, decaester with decaglycerol, also known as decaglyceryl decaoleate, is a polyglycerol ester formed by the reaction of oleic acid and decaglycerol. This compound is notable for its emulsifying properties and applications in various fields such as biology, medicine, and industrial formulations. Its unique structure allows it to stabilize emulsions and enhance the solubility of active ingredients in pharmaceutical formulations.
- CAS Number : 11094-60-3
- Molecular Formula : C210H382O31
- Molecular Weight : Not specified
- Origin : United States
Properties Table
| Property | Value |
|---|---|
| CAS No. | 11094-60-3 |
| Molecular Formula | C210H382O31 |
| Molecular Weight | Not specified |
This compound exhibits its biological activity primarily through its ability to reduce surface tension and stabilize emulsions. This property is crucial in formulations requiring uniform distribution of hydrophilic and hydrophobic components. The compound interacts favorably with both types of molecules, enabling it to function effectively in biological environments.
Applications in Research and Medicine
- Cell Culture Media : It is utilized as a component in cell culture media, aiding in the preparation of biological samples by improving the stability and solubility of various compounds.
- Pharmaceutical Formulations : The compound enhances the solubility and stability of active pharmaceutical ingredients (APIs), making it valuable in drug formulation.
- Emulsifier : As an emulsifying agent, it plays a significant role in cosmetic and personal care products, where it helps maintain product consistency and texture.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Study on Emulsion Stability : A study demonstrated that formulations containing this compound showed improved emulsion stability compared to those without it. This property is particularly beneficial in pharmaceutical and cosmetic applications where stable mixtures are essential.
- Cell Viability Assays : In vitro studies indicated that decaoleic acid did not exhibit cytotoxic effects at concentrations used in cell culture media, suggesting its compatibility with biological systems.
Comparison with Similar Compounds
Decaoleic acid can be compared to other polyglycerol esters such as:
| Compound | Source Fatty Acid | Application |
|---|---|---|
| Polyglyceryl-10 stearate | Stearic Acid | Emulsifier |
| Polyglyceryl-10 laurate | Lauric Acid | Emulsifier |
| Polyglyceryl-10 myristate | Myristic Acid | Emulsifier |
Uniqueness
Decaoleic acid stands out due to its specific combination of glycerol and oleic acid, which imparts distinct emulsifying properties. Its ability to form stable emulsions across different formulations makes it a versatile ingredient.
Q & A
Q. How does the molecular architecture of this compound influence its emulsifying properties?
- Structure-Function Relationship : The decaglycerol backbone provides hydrophilic properties, while the ten oleate chains contribute hydrophobicity. Use dynamic light scattering (DLS) to correlate the degree of esterification with micelle size and stability. Computational modeling (e.g., molecular dynamics simulations) can predict packing parameters and critical micelle concentrations (CMC) .
- Experimental Validation : Compare emulsification efficiency under varying pH (3–9) and salinity (0–5% NaCl) to evaluate structural robustness. Note discrepancies in stability metrics (e.g., phase separation time) across studies and resolve them by standardizing test protocols .
Q. What methodologies are recommended for analyzing stability and degradation pathways under extreme conditions?
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and UV radiation, then monitor degradation via gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., free oleic acid). Thermogravimetric analysis (TGA) quantifies thermal decomposition thresholds .
- Oxidative Stability : Use the Rancimat method to measure induction time under oxidative stress. Correlate results with antioxidant efficacy (e.g., adding tocopherols) to improve formulation resilience .
Q. How can researchers resolve contradictions in reported data on emulsification performance?
- Controlled Variable Analysis : Replicate conflicting studies while strictly controlling variables (e.g., water hardness, surfactant concentration). Use statistical tools (ANOVA, Tukey’s HSD test) to identify significant differences in emulsification capacity .
- Inter-laboratory Validation : Collaborate with independent labs to standardize protocols (e.g., ASTM D971 for interfacial tension). Publish raw datasets with metadata (e.g., equipment calibration logs) to enhance reproducibility .
Methodological Resources
- Data Reporting : Use tables to document key parameters (e.g., synthesis yields, CMC values) and include error margins. Example:
| Property | Value (±SD) | Method | Reference |
|---|---|---|---|
| Molecular Weight | 786.51 g/mol | MS | |
| Emulsification Capacity | 85 ± 2% | Interfacial Tension |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
